5-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1-phenyl-1H-pyrazole-4-carboxamide
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Overview
Description
5-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1-phenyl-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Mechanism of Action
Target of Action
It’s known that pyrazolo[1,5-a]pyrimidines, a core structure in this compound, have been associated with a variety of biological activities, including anti-tumor and enzymatic inhibitory activity .
Mode of Action
Compounds with similar structures have shown significant inhibitory activity , suggesting that this compound may interact with its targets to inhibit their function.
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been associated with a variety of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
Compounds with similar structures have been noted for their solubility , which could potentially impact their bioavailability.
Result of Action
Compounds with similar structures have shown significant inhibitory activity , suggesting that this compound may have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the presence of electron-donating groups (EDGs) at position 7 on the fused ring of similar compounds has been found to improve both the absorption and emission behaviors . These intensities remain low with electron-withdrawing groups (ewgs) .
Preparation Methods
The synthesis of 5-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1-phenyl-1H-pyrazole-4-carboxamide involves multiple steps. The initial step typically includes the preparation of the pyrazolo[1,5-a]pyrimidine core, which is achieved through a cyclocondensation reaction. This reaction involves the nucleophilic attack of the pyrazolic nitrogen to a carbonyl group, followed by the loss of a water molecule . The subsequent steps involve the functionalization of the core structure to introduce the desired substituents, such as the methyl and phenyl groups .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1-phenyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Compared to other pyrazolo[1,5-a]pyrimidine derivatives, 5-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1-phenyl-1H-pyrazole-4-carboxamide is unique due to its specific substituents, which confer distinct photophysical and biological properties . Similar compounds include:
Pyrazolo[1,5-a]pyrimidine: Known for its versatility in synthetic chemistry and potential as an antitumor scaffold.
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with significant biological activity, particularly as enzyme inhibitors.
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
Properties
IUPAC Name |
5-methyl-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-1-phenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c1-15-11-20-23-12-17(14-26(20)25-15)7-6-10-22-21(28)19-13-24-27(16(19)2)18-8-4-3-5-9-18/h3-5,8-9,11-14H,6-7,10H2,1-2H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLQDXYCWGPDQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=C(N(N=C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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